molecular formula C12H9ClN4O2 B3380728 7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 2044722-64-5

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No. B3380728
CAS RN: 2044722-64-5
M. Wt: 276.68
InChI Key: SSFJJPBJMZXCMW-UHFFFAOYSA-N
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Description

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride, also known as PP2, is a small molecule inhibitor of protein tyrosine kinases (PTKs). It has been extensively studied in scientific research due to its potential therapeutic applications in cancer, inflammation, and other diseases.

Scientific Research Applications

properties

IUPAC Name

7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2.ClH/c17-12(18)9-7-15-16-10(3-5-14-11(9)16)8-2-1-4-13-6-8;/h1-7H,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFJJPBJMZXCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride

Synthesis routes and methods

Procedure details

A mixture of 0.10 mole of 7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile and concentrated hydrochloric acid in acetic acid is heated at reflux temperature for 16 hours. The solvent is removed to give 7-(3-pyridyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride. The preceding compound is added portionwise to a chilled solution of 0.30 mole of diborane in tetrahydrofuran. After the addition the mixture is stirred for 16 hours and poured onto ice to give the product of the example.
Quantity
0.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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